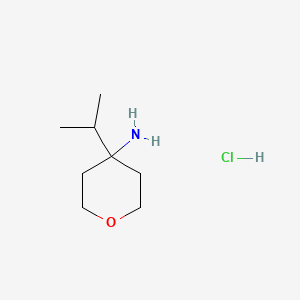![molecular formula C6H7ClF4O2S B15300469 [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a chemical compound with the molecular formula C5H5ClF4O2S. This compound is notable for its unique structure, which includes a cyclobutyl ring substituted with both fluoro and trifluoromethyl groups, as well as a methanesulfonyl chloride functional group. These structural features make it a valuable intermediate in various chemical syntheses, particularly in the field of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonylation of the cyclobutyl intermediate to introduce the methanesulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The fluoro and trifluoromethyl groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Aplicaciones Científicas De Investigación
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly reactive towards nucleophiles. The fluoro and trifluoromethyl groups can also influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride: Similar structure but lacks the fluoro group.
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride makes it unique compared to its analogs.
Propiedades
Fórmula molecular |
C6H7ClF4O2S |
|---|---|
Peso molecular |
254.63 g/mol |
Nombre IUPAC |
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClF4O2S/c7-14(12,13)3-5(6(9,10)11)1-4(8)2-5/h4H,1-3H2 |
Clave InChI |
FQUGOXIGTDPMTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CS(=O)(=O)Cl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)

![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
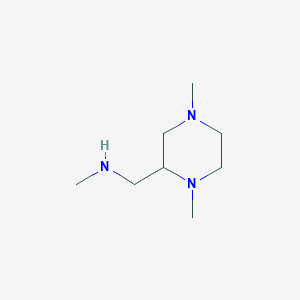
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
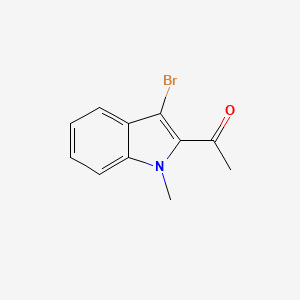

![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)
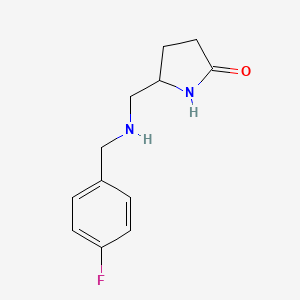
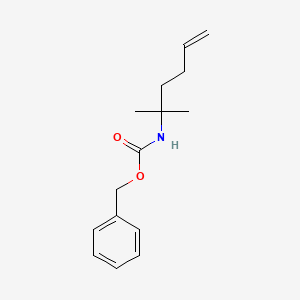
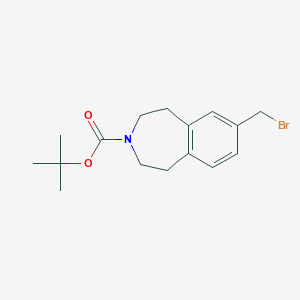
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
